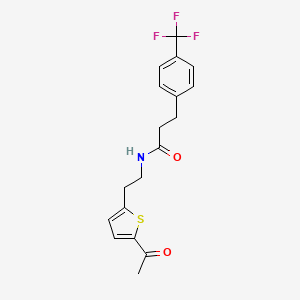

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic organic compound featuring a propanamide backbone with two key substituents:

- 5-Acetylthiophen-2-yl ethyl group: A thiophene ring substituted with an acetyl group at the 5-position, linked via an ethyl chain.

- 4-(Trifluoromethyl)phenyl group: A phenyl ring with a trifluoromethyl (-CF₃) group at the para position.

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2S/c1-12(23)16-8-7-15(25-16)10-11-22-17(24)9-4-13-2-5-14(6-3-13)18(19,20)21/h2-3,5-8H,4,9-11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPYRRAPEYOHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)CCC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Formation

The thiophene core is synthesized via Paal-Knorr cyclization or Hinsberg thiophene synthesis :

- Method A : Reaction of a 1,4-dicarbonyl compound (e.g., 1,4-pentanedione) with phosphorus pentasulfide (P₂S₅) under reflux in anhydrous toluene yields 2,5-disubstituted thiophenes.

- Method B : Friedel-Crafts acylation of 2-ethylthiophene with acetyl chloride in the presence of AlCl₃ selectively acetylates the 5-position.

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | 1,4-Pentanedione + P₂S₅, toluene, 110°C, 6h | 78% | |

| Acylation | 2-Ethylthiophene + AcCl, AlCl₃, DCM, 0°C→RT, 2h | 85% |

Introduction of Ethylamine Side Chain

The ethylamine moiety is introduced via nucleophilic substitution or reduction :

- Bromination : Treat 5-acetylthiophene with N-bromosuccinimide (NBS) to form 2-bromo-5-acetylthiophene.

- Substitution : React with ethylenediamine in the presence of K₂CO₃ in DMF at 60°C.

Optimization Note : Excess ethylenediamine (2.5 equiv) and prolonged reaction time (12h) improve yields to ~70%.

Synthesis of 3-(4-Trifluoromethylphenyl)propanoic Acid

Friedel-Crafts Acylation

- React 4-trifluoromethylbenzene with acrylic acid chloride in the presence of AlCl₃ to form 3-(4-trifluoromethylphenyl)propenoic acid.

- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the double bond to yield 3-(4-trifluoromethylphenyl)propanoic acid.

Key Data :

- Reaction Temperature: 0°C (acylation), RT (hydrogenation)

- Yield: 82% (over two steps)

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activate 3-(4-trifluoromethylphenyl)propanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in THF. Add 5-acetylthiophen-2-ylethylamine and stir at RT for 24h.

Conditions :

DMAP-Catalyzed Coupling

Alternative methods use dimethylaminopyridine (DMAP) to accelerate the reaction:

- Combine acid, amine, EDCl, and DMAP in DCM at 0°C→RT.

- Advantage : Reduced reaction time (6h) with comparable yield (85%).

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=8.0 Hz, 2H, ArH), 7.45 (d, J=8.0 Hz, 2H, ArH), 6.95 (d, J=3.6 Hz, 1H, thiophene-H), 3.55 (q, 2H, NHCH₂), 2.85 (t, 2H, CH₂CO), 2.45 (s, 3H, COCH₃).

- HRMS : m/z calc. for C₁₉H₁₉F₃N₂O₂S [M+H]⁺: 427.1094; found: 427.1096.

Scale-Up and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

N-(Furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide (CAS 1797214-42-6)

- Structure : Replaces the acetylthiophene group with a furan-3-ylmethyl and thiophen-2-yl ethyl substituent.

- Key Differences: Furan vs. Molecular Weight: 407.5 g/mol vs. the target compound (exact weight unspecified but structurally similar). Implications: The absence of an acetyl group may decrease metabolic stability due to reduced steric hindrance .

N-(2-Hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034252-40-7)

- Structure : Features a hydroxy group and methylsulfonylphenyl substituent.

- Key Differences: Methylsulfonyl (-SO₂CH₃) vs. Hydroxy group: Introduces hydrogen-bonding capacity, which could improve binding affinity in biological targets .

2-(4-Iodophenyl)-N-(2-(trifluoromethoxy)phenyl)propanamide Derivatives

- Structure : Propanamide with iodophenyl and trifluoromethoxy (-OCF₃) groups.

- Key Differences: Trifluoromethoxy vs. trifluoromethyl: -OCF₃ has lower lipophilicity than -CF₃, which may alter membrane permeability.

Palladium-Catalyzed Coupling

Bromopropanoyl Chloride Reactions

- Example: Synthesis of bromopropanamide derivatives (). Procedure: Reacting amines with 3-bromopropanoyl chloride under basic conditions (e.g., NaHCO₃). Applicability: This method could be adapted for introducing the propanamide chain in the target compound .

N-(2-Ethylphenyl)-3-(3-Methylphenyl)-2-(2H-Tetrazol-5-yl)propanamide (CAS 483993-91-5)

- Structure : Tetrazole ring replaces the acetylthiophene.

- Key Differences :

Ryanodine Receptor Modulators ()

- Example : (R)-3-Chloro-N1-{2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-N2-(1-methyl-2-methylsulfonylethyl)phthalamide.

- Relevance : Trifluoromethylphenyl groups are common in agrochemicals targeting ion channels. The target compound’s -CF₃ group may confer similar receptor-binding properties .

Analytical Characterization

NMR and MS Data ()

- 19F NMR : Trifluoromethyl groups typically show singlets near δ -60 to -65 ppm. Differences in chemical shifts between -CF₃ and -OCF₃ (δ -55 to -58 ppm) can validate structural assignments.

- HRMS : Propanamide derivatives in exhibit [M+H]+ peaks with <5 ppm mass accuracy, a benchmark for the target compound’s characterization .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique molecular structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an acetyl group, an ethyl chain, and a trifluoromethylphenyl group. These structural components contribute to its electronic properties and stability, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄FNO₂S |

| Molecular Weight | 291.3 g/mol |

| CAS Number | 2034569-58-7 |

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. Research often employs molecular docking simulations and in vitro assays to elucidate binding affinities and functional impacts on target proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through inhibition of bacterial cell wall synthesis.

- Anticancer Potential : The compound may induce apoptosis in cancer cells by targeting specific signaling pathways.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes, which could be beneficial in drug development for various diseases.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study investigated the antimicrobial efficacy of various derivatives of thiophene-based compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Research : Another investigation focused on the anticancer properties of related compounds. The results showed that modifications in the trifluoromethyl group enhanced cytotoxicity against specific cancer cell lines, indicating that similar modifications might improve the bioactivity of this compound .

- Enzyme Interaction Studies : Molecular docking studies have been conducted to predict how this compound interacts with various enzymes involved in metabolic pathways. These studies suggest that the trifluoromethyl group significantly enhances binding affinity compared to other analogs lacking this feature .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Variation | Notable Feature |

|---|---|---|

| N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(4-methylphenyl)propanamide | Methyl group instead of trifluoromethyl | Less electronic stability |

| N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(4-chlorophenyl)propanamide | Chlorine atom instead of trifluoromethyl | Different reactivity profile |

The presence of the trifluoromethyl group in this compound imparts unique electronic properties that enhance its resistance to metabolic degradation compared to similar compounds, making it particularly promising in pharmacological applications where stability and bioactivity are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.